molecular formula C10H13NO3 B13691191 Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate

Cat. No.: B13691191
M. Wt: 195.21 g/mol
InChI Key: KDVFOKHBLKKTJY-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate is an organic compound that belongs to the class of esters It features a pyridine ring attached to a propanoate moiety, which is further substituted with a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and esterification steps . The reaction conditions often require refluxing the mixture in ethanol for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Post-reaction purification involves recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyridine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate is unique due to the presence of both a hydroxy group and a pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate (also referred to as ethyl 3-hydroxy-3-pyridinepropanoate) is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate acylating agents. The process can be optimized through various methods to enhance yield and purity. For instance, the use of specific solvents and catalysts can significantly affect the reaction outcomes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds containing pyridine rings, including this compound. Research indicates that these compounds exhibit notable activity against various pathogens:

Pathogen Activity
Staphylococcus aureusModerate inhibitory effects
Escherichia coliEffective at higher concentrations
Candida albicansAntifungal activity observed

The presence of the pyridine moiety is believed to enhance the biological activity, making it a valuable scaffold in drug development .

Antidepressant Activity

In silico studies have suggested that this compound may possess antidepressant properties. Computational models indicate that this compound interacts with neurotransmitter systems, potentially influencing serotonin and norepinephrine pathways . This suggests its utility in developing new antidepressant therapies.

Cytotoxicity and Anticancer Potential

Research has also investigated the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it exhibits significant antiproliferative effects:

Cell Line IC50 (µM)
HCT-116 (colon cancer)11.0
HeLa (cervical cancer)0.69

These results indicate that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies

  • Study on Antimicrobial Activity : A study conducted evaluated the efficacy of various pyridine derivatives, including this compound, against a panel of bacterial and fungal pathogens. The results demonstrated a clear dose-dependent response, with higher concentrations leading to increased inhibition of microbial growth .
  • Antidepressant Mechanism Exploration : Another research effort focused on understanding the mechanism by which this compound exerts its potential antidepressant effects. Using molecular docking studies, researchers found that the compound could bind effectively to serotonin receptors, suggesting a pathway for therapeutic action .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-hydroxy-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8/h3-6,9,12H,2,7H2,1H3

InChI Key

KDVFOKHBLKKTJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=N1)O

Origin of Product

United States

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